1H-Indole-3-acetyl chloride

Catalog No.
S3430615
CAS No.
50720-05-3
M.F
C10H8ClNO
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-acetyl chloride

CAS Number

50720-05-3

Product Name

1H-Indole-3-acetyl chloride

IUPAC Name

2-(1H-indol-3-yl)acetyl chloride

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2

InChI Key

LTHMRIBEZUPRKD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl

1H-Indole-3-acetyl chloride is a chemical compound with the molecular formula C10H8ClNO. This compound consists of an indole ring substituted with an acetyl chloride group at the 3-position. It is a derivative of indole, a bicyclic structure that is foundational in many biological and synthetic processes. The presence of the acetyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Typical for acyl chlorides, including:

  • Nucleophilic Acyl Substitution: The acetyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
  • Electrophilic Aromatic Substitution: The indole structure allows for electrophilic substitution at the C3 position, which is significantly more reactive than typical aromatic compounds due to the electron-rich nature of the indole ring .
  • Formation of 3-Acetylindoles: When reacted with indoles or other nucleophiles, it can yield 3-acetylindoles, which are important in medicinal chemistry .

1H-Indole-3-acetyl chloride exhibits notable biological activities, primarily due to its role as a precursor in synthesizing various biologically active compounds. Research indicates that derivatives of indole-3-acetyl chloride possess anti-cancer properties and can act as inhibitors of certain enzymes involved in cancer progression . Additionally, compounds derived from this structure have shown potential as anti-inflammatory agents and in modulating neurotransmitter systems.

The synthesis of 1H-Indole-3-acetyl chloride typically involves the following steps:

  • Starting Material: Indole or its derivatives are used as starting materials.
  • Acetylation: Indole is treated with acetyl chloride in the presence of a catalyst such as tin(IV) chloride to facilitate the reaction. This process generally yields 3-acetylindole.
  • Chlorination: The resultant 3-acetylindole can then be converted to 1H-Indole-3-acetyl chloride by reacting it with thionyl chloride or oxalyl chloride, which replaces the hydroxyl group with a chlorine atom .

1H-Indole-3-acetyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting cancer and neurological disorders.
  • Agrochemicals: This compound is utilized in developing herbicides and pesticides due to its biological activity against plant growth regulators.
  • Dyes and Pigments: Its derivatives are also employed in creating dyes owing to their vibrant colors and stability .

Studies on interaction mechanisms involving 1H-Indole-3-acetyl chloride have focused on its ability to form complexes with various biomolecules. For instance, research has shown that it can interact with amino acids and proteins, leading to modifications that may enhance or inhibit biological pathways . These interactions are crucial for understanding how derivatives may function within biological systems.

Several compounds share structural similarities with 1H-Indole-3-acetyl chloride, including:

Compound NameStructure TypeUnique Features
3-AcetylindoleIndole derivativeDirectly formed from indole via acetylation
Indole-3-acetic acidCarboxylic acid derivativeInvolved in plant hormone signaling
N-(1H-Indol-3-yl)acetamideAmide derivativeExhibits different biological activities
Indole-2-carboxylic acidCarboxylic acid derivativeDifferent substitution pattern affecting reactivity

Uniqueness of 1H-Indole-3-acetyl Chloride

1H-Indole-3-acetyl chloride is unique due to its reactive acetyl chloride group, which allows for diverse synthetic applications compared to other indolic compounds. While many similar compounds focus on different functional groups (like carboxylic acids or amides), the presence of the acyl chloride enhances its utility in forming various derivatives that can exhibit distinct biological activities.

XLogP3

2.4

Dates

Modify: 2023-08-19

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